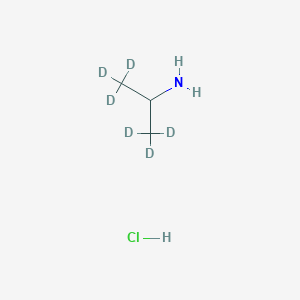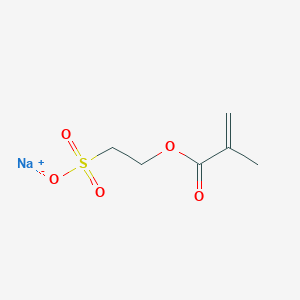
(2-(Trifluoromethyl)pyridin-4-yl)methanol
説明
“(2-(Trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 131747-61-0 . It has a molecular weight of 177.13 and its linear formula is C7H6F3NO .
Molecular Structure Analysis
The molecular structure of “(2-(Trifluoromethyl)pyridin-4-yl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 2-position and a methanol group at the 4-position .Physical And Chemical Properties Analysis
“(2-(Trifluoromethyl)pyridin-4-yl)methanol” has a molecular weight of 177.12 g/mol. Its physicochemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 inhibitor . Its solubility is classified as very soluble .科学的研究の応用
Chemical and Thermal Cleavage in Polymer Chemistry
(Elladiou & Patrickios, 2012) explored the use of a related compound, 2-(pyridin-2-yl)ethanol, as a protecting group for methacrylic acid in polymer chemistry. This compound was found to be selectively removable under alkaline conditions or at temperatures above 110°C. This study demonstrates the potential use of similar pyridinyl alcohols in advanced polymer synthesis and modification.
Synthesis of Iron(II) Complexes
In the field of coordination chemistry, (Bourosh et al., 2018) synthesized Iron(II) complexes using pyridine hemiacetals, including methoxy(pyridin-4-yl)methanol. These compounds were studied for their structural and physicochemical properties, contributing valuable insights into the design of metal-organic frameworks and coordination compounds.
Corrosion Inhibition
(2-(Trifluoromethyl)pyridin-4-yl)methanol-related compounds were investigated by (Ma et al., 2017) for their role as corrosion inhibitors. These derivatives demonstrated effective protection for mild steel in acidic conditions, suggesting potential applications in anti-corrosion coatings and industrial maintenance.
Catalysts in Organic Synthesis
(Munck et al., 2017) utilized a prolinol derived ligand, closely related to (2-(Trifluoromethyl)pyridin-4-yl)methanol, in enantioselective alkynylation reactions. This study highlights the role of such compounds as ligands in catalyzing stereo-selective chemical reactions, important for pharmaceutical synthesis.
Zinc Binding Analysis
(Gong & Gibb, 2004) conducted a study on the binding properties of zinc with tris-pyridyl methanol derivatives. This research is pivotal in understanding the coordination chemistry of metal ions, which has implications in bioinorganic chemistry and sensor development.
Chiral Intermediate Production
(Ni et al., 2012) used a compound similar to (2-(Trifluoromethyl)pyridin-4-yl)methanol as a chiral intermediate in the production of the anti-allergic drug Betahistine. This illustrates the crucial role of such compounds in the stereoselective synthesis of pharmaceuticals.
Safety And Hazards
The safety information for “(2-(Trifluoromethyl)pyridin-4-yl)methanol” includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H317-H319 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQWDROTEICSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438852 | |
| Record name | [2-(Trifluoromethyl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)pyridin-4-yl)methanol | |
CAS RN |
131747-61-0 | |
| Record name | 2-(Trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





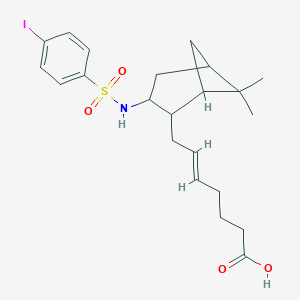


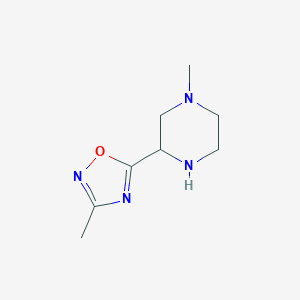
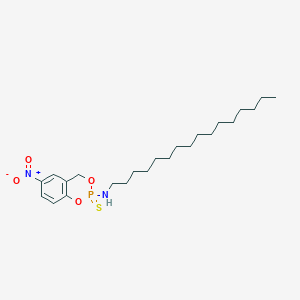


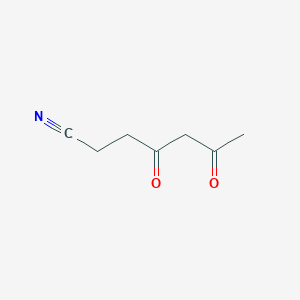
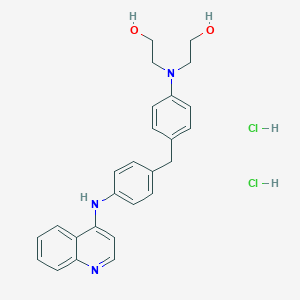
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
